4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol
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Overview
Description
4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of boron reagents with halogenated pyrimidines in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s fluorinated groups make it useful in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound also contains trifluoromethyl groups and is used in photocatalysis and phosphorescent OLEDs.
5,6,7,8-Tetrahydro-2,4-bis(trifluoromethyl)pyrido[3,4-d]pyrimidine hydrochloride: Another fluorinated compound with applications in medicinal chemistry.
Uniqueness
4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol is unique due to its specific combination of fluorinated phenoxy groups and pyrimidin-2-ol core. This structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F8N2O3/c19-12-3-1-8(5-10(12)17(21,22)23)30-14-7-15(28-16(29)27-14)31-9-2-4-13(20)11(6-9)18(24,25)26/h1-7H,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGPQZMNJXCAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC(=O)N2)OC3=CC(=C(C=C3)F)C(F)(F)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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